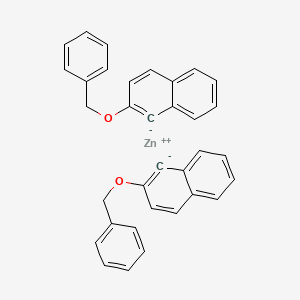
zinc;2-phenylmethoxy-1H-naphthalen-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide: is a complex organic compound with the molecular formula C34H26O2Zn and a molecular weight of 531.949 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with two 2-phenylmethoxy-1H-naphthalen-1-ide ligands. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-phenylmethoxy-1H-naphthalen-1-ide typically involves the reaction of zinc salts with 2-phenylmethoxy-1H-naphthalen-1-ide ligands under controlled conditions. One common method involves the use of zinc acetate and 2-phenylmethoxy-1H-naphthalen-1-ide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc complexes.
Substitution: The phenylmethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like THF and dichloromethane. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different functional groups .
Scientific Research Applications
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide has several scientific research applications:
Mechanism of Action
The mechanism by which zinc;2-phenylmethoxy-1H-naphthalen-1-ide exerts its effects involves the coordination of the zinc ion with the phenylmethoxy-1H-naphthalen-1-ide ligands. This coordination can influence the reactivity and stability of the compound, making it effective in various catalytic and inhibitory roles. The molecular targets and pathways involved include interactions with enzymes and other proteins, which can alter their activity and function .
Comparison with Similar Compounds
Similar Compounds
Zinc;2-(pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol: Another zinc complex with similar coordination properties.
(Naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazide: A compound with a naphthalene core used in antimicrobial applications.
Uniqueness
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other zinc complexes. Its ability to act as a catalyst and enzyme inhibitor makes it valuable in both research and industrial applications .
Properties
CAS No. |
918298-70-1 |
|---|---|
Molecular Formula |
C34H26O2Zn |
Molecular Weight |
531.9 g/mol |
IUPAC Name |
zinc;2-phenylmethoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/2C17H13O.Zn/c2*1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17;/h2*1-11H,13H2;/q2*-1;+2 |
InChI Key |
JJFJQUYYQGXYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=[C-]C3=CC=CC=C3C=C2.C1=CC=C(C=C1)COC2=[C-]C3=CC=CC=C3C=C2.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


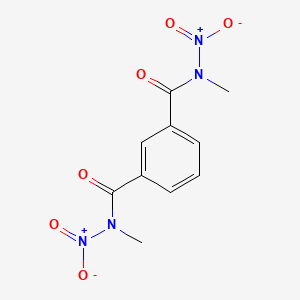

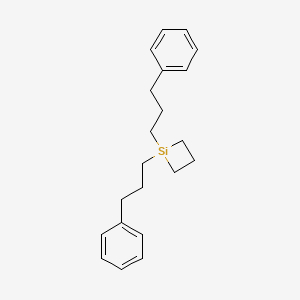


![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
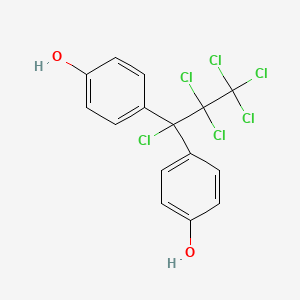
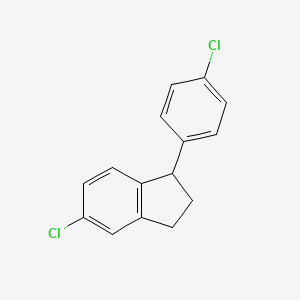
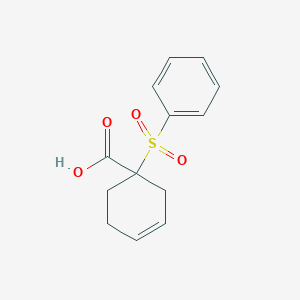

![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)
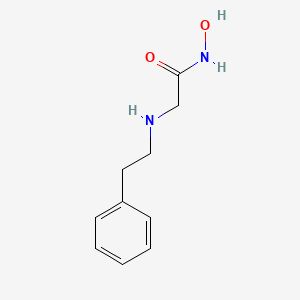
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
